Phenethyl octanoate

Catalog No.
S1916866
CAS No.
5457-70-5
M.F
C16H24O2
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl octanoate

CAS Number

5457-70-5

Product Name

Phenethyl octanoate

IUPAC Name

2-phenylethyl octanoate

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3

InChI Key

ASETYIALRXDVDF-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCCC1=CC=CC=C1

Solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCCCCCC(=O)OCCC1=CC=CC=C1

    Flavor and Fragrance Industry:

      Scientific Field: Flavor chemistry and fragrance science.

      Summary: Phenethyl octanoate is commonly used as a flavor and fragrance agent. It contributes to the overall sensory experience in food products, cosmetics, and perfumes.

      Application Methods: It can be added directly to formulations or used as a component in blends.

      Results: The compound imparts a waxy odor and a fruity flavor.

Phenethyl octanoate, also known as 2-phenethyl octanoate, is an organic compound with the chemical formula C₁₆H₃₄O₂. It belongs to the class of fatty acid esters, specifically formed from the esterification of phenethyl alcohol and octanoic acid. This compound is characterized by its pleasant floral aroma, which makes it appealing for use in the fragrance and flavor industries. Phenethyl octanoate is slightly soluble in water but readily miscible with most organic solvents, making it versatile for various applications.

  • Esterification: The primary method involves the reaction between phenethyl alcohol and octanoic acid in the presence of an acid catalyst. This reaction can be represented as:
    C H CH CH OH+C H O C H O +H O\text{C H CH CH OH}+\text{C H O }\rightarrow \text{C H O }+\text{H O}
  • Transesterification: Another method involves transesterifying triglycerides (such as coconut oil) with phenethyl alcohol. This process can yield phenethyl octanoate along with other fatty acid esters.
  • Biosynthesis: Enzymatic synthesis using lipases has also been explored, where lipases catalyze the reaction under mild conditions, often leading to higher yields and specificity.

Phenethyl octanoate exhibits various biological activities:

  • Antimicrobial Properties: Studies have indicated that phenethyl octanoate possesses antimicrobial properties, making it useful in food preservation and cosmetics.
  • Aroma Profile: As a flavoring agent, it contributes to the sensory qualities of food products, enhancing their appeal.
  • Potential Health Benefits: Some research suggests that compounds related to phenethyl octanoate may have antioxidant properties.

The synthesis of phenethyl octanoate can be achieved through several methods:

  • Chemical Synthesis:
    • Direct Esterification: Combining phenethyl alcohol and octanoic acid under acidic conditions.
    • Transesterification: Using triglycerides as starting materials in a reaction with phenethyl alcohol, often catalyzed by lipases or alkaline catalysts.
  • Enzymatic Synthesis:
    • Utilizing immobilized lipases (e.g., from Rhizomucor miehei) to catalyze the esterification or transesterification reactions under mild conditions, which can improve yield and reduce by-products .
  • Biotransformation:
    • Employing microbial systems for the conversion of precursors into phenethyl octanoate through fermentation processes.

Phenethyl octanoate has a variety of applications:

  • Flavoring Agent: Commonly used in food products to impart a floral aroma.
  • Fragrance Industry: Incorporated into perfumes and personal care products due to its pleasant scent.
  • Cosmetics: Used for its antimicrobial properties and as a preservative.
  • Pharmaceuticals: Investigated for potential therapeutic benefits due to its biological activity.

Research on interaction studies involving phenethyl octanoate primarily focuses on its sensory interactions in food systems and potential synergistic effects with other flavor compounds. Additionally, studies have explored its antimicrobial interactions with various microorganisms, indicating its efficacy in inhibiting bacterial growth.

Phenethyl octanoate shares structural similarities with other fatty acid esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Phenethyl acetateC₁₄H₁₈O₂Known for its fruity aroma; commonly used in perfumes.
Phenethyl propionateC₁₄H₂₀O₂Exhibits a sweet floral scent; used in flavoring.
Phenethyl butyrateC₁₂H₁₈O₂Has a softer floral note; utilized in food products.
Phenethyl hexanoateC₁₄H₂₂O₂Similar structure but shorter carbon chain; used in fragrances.
Phenethyl isobutyrateC₁₂H₁₈O₂Features a more complex aroma profile; used in cosmetics.

Uniqueness of Phenethyl Octanoate

Phenethyl octanoate is unique due to its specific combination of floral aroma and fatty acid structure, which allows it to function effectively as both a flavoring agent and a preservative. Its synthesis via enzymatic methods also highlights its potential for environmentally friendly production processes compared to traditional chemical synthesis methods.

Physical Description

Colourless oily liquid; mild fruity wine-like odou

XLogP3

5.1

Density

d20 0.947
0.973-0.977 (20°)

UNII

89J4RI53EZ

Other CAS

5457-70-5

Wikipedia

Phenethyl octanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Octanoic acid, 2-phenylethyl ester: ACTIVE

Dates

Modify: 2023-08-16

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